molecular formula C10H10ClNO3 B13218425 3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid

3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid

Cat. No.: B13218425
M. Wt: 227.64 g/mol
InChI Key: SBSICDYGNMASIM-UHFFFAOYSA-N
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Description

3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO3 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a cyclopropylmethoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid typically involves the chlorination of a pyridine derivative followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include oxidized carboxylic acid derivatives.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and the cyclopropylmethoxy group can participate in binding interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also play a role in the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carboxylic acid: Similar structure but with an additional chlorine atom.

    3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group instead of a cyclopropylmethoxy group.

Uniqueness

3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

3-chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10ClNO3/c11-7-3-4-8(12-9(7)10(13)14)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

SBSICDYGNMASIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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